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An In-depth Technical Guide on the Thermodynamic Properties of trans-2-Octene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

trans-2-octene and its positional isomers, trans-3-octene and trans-4-octene. This document

presents key thermodynamic data in a structured format, details the experimental and

computational methodologies used for their determination, and includes visualizations to

illustrate the relationships between these isomers.

Thermodynamic Data of trans-Octene Isomers
The thermodynamic properties of the trans isomers of octene are crucial for understanding their

relative stabilities and reactivity. The following table summarizes the standard enthalpy of

formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°) for trans-2-
octene, trans-3-octene, and trans-4-octene in the ideal gas phase at 298.15 K.

Isomer ΔfH° (kJ/mol) S° (J/mol·K) ΔfG° (kJ/mol)

trans-2-Octene -82.9 ± 1.7 423.8 ± 2.1 63.9 ± 2.2

trans-3-Octene -90.7 ± 1.7 412.5 ± 2.1 61.1 ± 2.2

trans-4-Octene -90.7 ± 1.7 411.3 ± 2.1 61.9 ± 2.2
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Note: Data is for the ideal gas phase at 298.15 K and 1 bar. The values are based on

experimental data and estimations using group additivity methods.

Experimental Protocols for Determining
Thermodynamic Properties
The experimental determination of the thermodynamic properties of alkenes like trans-2-
octene and its isomers relies on several key techniques.

Combustion Calorimetry
Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of

organic compounds.

Methodology:

Sample Preparation: A precisely weighed sample of the liquid octene isomer is encapsulated

in a thin-walled glass ampoule or a gelatin capsule.

Bomb Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a high-

pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure

that the final products are in a well-defined state. The bomb is then filled with an excess of

pure oxygen to a pressure of about 30 atm.

Ignition and Measurement: The bomb is submerged in a known mass of water in a well-

insulated calorimeter. The sample is ignited by passing an electric current through a fuse

wire. The temperature change of the water is measured with high precision using a platinum

resistance thermometer.

Data Analysis: The heat of combustion is calculated from the observed temperature rise and

the heat capacity of the calorimeter system (determined by calibrating with a standard

substance like benzoic acid). Corrections are applied for the heat of ignition and the

formation of nitric acid from residual nitrogen in the bomb.

Enthalpy of Formation Calculation: The standard enthalpy of formation of the octene isomer

is then calculated from its heat of combustion using Hess's law, along with the known

standard enthalpies of formation of CO2(g) and H2O(l).
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Adiabatic Calorimetry
Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of

temperature. This data is then used to calculate the standard entropy and the change in

enthalpy and Gibbs free energy with temperature.[1][2]

Methodology:

Calorimeter and Sample Loading: A sample of the octene isomer is placed in a sample

vessel within a cryostat. The vessel is equipped with a heater and a temperature sensor.

Adiabatic Shielding: The sample vessel is surrounded by an adiabatic shield, the

temperature of which is continuously adjusted to match the temperature of the sample

vessel. This minimizes heat exchange with the surroundings.

Heat Capacity Measurement: A known amount of electrical energy is supplied to the sample

heater, and the resulting temperature increase is measured. The heat capacity is calculated

as the ratio of the energy input to the temperature change.

Entropy Calculation: The standard entropy at 298.15 K is determined by integrating the heat

capacity data from a very low temperature (approaching 0 K) up to 298.15 K, using the third

law of thermodynamics. The integration is performed on the C_p/T versus T curve.

Vapor Pressure Measurements
Vapor pressure data are essential for determining the enthalpy of vaporization, which is needed

to relate the thermodynamic properties of the liquid and gas phases.

Methodology:

Apparatus: A common method involves using an ebulliometer, where the liquid is boiled and

the temperature of the vapor-liquid equilibrium is measured at a controlled pressure.

Measurement: The boiling temperature of the octene isomer is measured at various

accurately controlled pressures.

Data Analysis: The Clausius-Clapeyron equation or more sophisticated vapor pressure

equations (like the Antoine equation) are used to fit the experimental data. The slope of the
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ln(P) versus 1/T plot is proportional to the enthalpy of vaporization.

Computational Methodologies
Computational chemistry provides a powerful tool for estimating the thermodynamic properties

of molecules, especially when experimental data is unavailable or difficult to obtain.

Benson Group Additivity Method
The Benson group additivity method is a widely used empirical method for estimating the

thermochemical properties of organic molecules in the ideal gas state.[3][4][5]

Methodology:

Molecular Decomposition: The molecule of interest (e.g., trans-2-octene) is dissected into a

set of defined structural groups. Each group consists of a central atom and its ligands. For

example, trans-2-octene can be broken down into groups like [C-(H)3(C)], [C-(H)2(C)2], [C-

(H)(C)(Cd)], and [Cd-(H)(C)].

Group Value Summation: The thermodynamic property of the molecule (e.g., ΔfH°, S°) is

estimated by summing the empirically derived values for each of its constituent groups.

These group values have been determined by fitting experimental data for a large number of

related compounds.

Symmetry and Isomer Corrections: Corrections are applied to the calculated entropy for

molecular symmetry (rotational and internal). Additional corrections may be needed for

specific structural features, such as the cis configuration in alkenes.[6]

Quantum Chemical Calculations
Ab initio and Density Functional Theory (DFT) methods can be used to calculate the

thermodynamic properties of molecules from first principles.

Methodology:

Geometry Optimization: The three-dimensional structure of the octene isomer is optimized to

find its lowest energy conformation. This is typically done using a specific level of theory and

basis set (e.g., B3LYP/6-31G*).
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Frequency Calculation: A vibrational frequency analysis is performed on the optimized

geometry. This confirms that the structure is a true minimum on the potential energy surface

(no imaginary frequencies) and provides the vibrational frequencies.

Thermochemical Property Calculation: The standard thermodynamic properties (enthalpy,

entropy, and Gibbs free energy) are then calculated using statistical mechanics based on the

electronic energy, vibrational frequencies, and rotational constants of the molecule.

Visualization of Isomeric Relationships
The following diagram illustrates the structural differences between the trans-octene isomers

and provides a conceptual representation of their relative thermodynamic stabilities.
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trans-3-Octene
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ΔfH° = -90.7 kJ/mol

Click to download full resolution via product page

Caption: Relative thermodynamic stability of trans-octene isomers based on their standard

enthalpies of formation.

This guide provides a foundational understanding of the thermodynamic properties of trans-2-
octene and its related isomers, which is essential for applications in chemical research and

development. The provided data and methodologies can serve as a valuable resource for

scientists and engineers working in these fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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